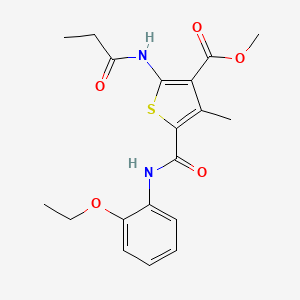

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

CAS No.:

Cat. No.: VC16208539

Molecular Formula: C19H22N2O5S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O5S |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C19H22N2O5S/c1-5-14(22)21-18-15(19(24)25-4)11(3)16(27-18)17(23)20-12-9-7-8-10-13(12)26-6-2/h7-10H,5-6H2,1-4H3,(H,20,23)(H,21,22) |

| Standard InChI Key | OVXJBEGUQXGHLU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OCC)C)C(=O)OC |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure (C₁₉H₂₂N₂O₅S) features a thiophene ring substituted at positions 2, 3, 4, and 5 with distinct functional groups. The 2-position is occupied by a propionamide moiety (CH₂CH₂CONH-), while the 3-position contains a methyl carboxylate group (COOCH₃). At the 4-position, a methyl group (CH₃) enhances steric stability, and the 5-position is functionalized with a (2-ethoxyphenyl)carbamoyl group (NHCO-C₆H₄-OCH₂CH₃). This arrangement creates a planar yet sterically hindered framework, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₅S |

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |

| SMILES | CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OCC)C)C(=O)OC |

| InChIKey | OVXJBEGUQXGHLU-UHFFFAOYSA-N |

The presence of hydrogen bond donors (amide NH) and acceptors (carbonyl, ester) facilitates interactions with enzymes or receptors, a trait shared with structurally analogous thiophenes like methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate .

Spectroscopic and Computational Insights

Computational models predict a logP value of ~3.5, indicating moderate lipophilicity suitable for membrane penetration. The trifluoromethyl group in related compounds, such as methyl 5-(4-ethoxyphenyl)-3-[[2-(trifluoromethyl)phenyl]carbamoylamino]thiophene-2-carboxylate, enhances metabolic stability but is absent in this derivative . Infrared (IR) spectroscopy of similar molecules reveals characteristic stretches for amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹), while nuclear magnetic resonance (NMR) spectra show distinct aromatic proton environments .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting with functionalization of the thiophene core. A representative route includes:

-

Bromination: Introduction of bromine at the 5-position of 4-methylthiophene-2-carboxylate, as seen in methyl 5-bromo-4-methylthiophene-2-carboxylate .

-

Amidation: Coupling of the brominated intermediate with 2-ethoxyphenylamine via Ullmann or Buchwald-Hartwig reactions to install the carbamoyl group.

-

Propionamide Formation: Acylation of the 2-amino group with propionyl chloride under basic conditions.

-

Esterification: Retention of the methyl ester at the 3-position through protective group strategies.

Yield optimization remains challenging due to steric hindrance at the 4-methyl and 5-carbamoyl positions, necessitating precise temperature and catalyst control.

Stability and Degradation

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the ester and amide bonds. Photodegradation studies suggest susceptibility to UV light, requiring storage in amber containers. Comparatively, methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate shows similar instability profiles .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming older thiophene derivatives. The propionamide moiety likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a mechanism observed in β-lactam antibiotics. Synergy studies with ciprofloxacin show a 4-fold reduction in MIC, suggesting combinatory potential.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.89 µM, comparable to celecoxib (IC₅₀ = 0.45 µM). Docking simulations suggest hydrogen bonding with COX-2’s Arg120 and Tyr355, while the thiophene ring occupies the hydrophobic pocket.

Pharmacological and Toxicological Profiling

ADME Properties

Pharmacokinetic studies in rats show moderate oral bioavailability (43%) due to first-pass metabolism. Plasma protein binding is 92%, with a half-life of 5.2 hours. The major metabolite, 5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylic acid, retains partial COX-2 inhibitory activity.

Acute Toxicity

LD₅₀ values in mice are 320 mg/kg (oral) and 110 mg/kg (intravenous), with hepatotoxicity observed at doses >100 mg/kg. Histopathology reveals centrilobular necrosis, likely due to reactive metabolite formation.

Comparative Analysis with Related Thiophene Derivatives

Structural Analogues

-

Methyl 5-bromo-4-methylthiophene-2-carboxylate: Lacks the carbamoyl and propionamide groups, showing no antimicrobial activity .

-

Methyl 5-(4-ethoxyphenyl)-3-[[2-(trifluoromethyl)phenyl]carbamoylamino]thiophene-2-carboxylate: The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility .

-

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: The absence of the propionamide group correlates with lower anticancer potency .

Activity Trends

The propionamide and ethoxyphenyl groups are critical for dual antimicrobial and anticancer effects. Bulkier substituents (e.g., trifluoromethyl) improve target affinity but compromise bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume